4-(3,3,3-Trifluoropropyl)piperidine hydrochloride

Metabolic Stability Drug Metabolism Pharmacokinetics

Choose 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride for your medicinal chemistry campaigns. The trifluoropropyl group provides a metabolic blocking effect, increasing lipophilicity (ΔLogP ≈ +0.84) to support blood-brain barrier penetration. Its reduced basicity (pKa ≈ 8.50) mitigates hERG risk and lysosomal trapping. Ideal for CNS-targeted SAR studies, 5-HT₄ receptor modulation, and PI3Kδ kinase inhibitor design. Available as hydrochloride salt for aqueous assay compatibility.

Molecular Formula C8H15ClF3N
Molecular Weight 217.66 g/mol
CAS No. 2098020-18-7
Cat. No. B1492406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,3,3-Trifluoropropyl)piperidine hydrochloride
CAS2098020-18-7
Molecular FormulaC8H15ClF3N
Molecular Weight217.66 g/mol
Structural Identifiers
SMILESC1CNCCC1CCC(F)(F)F.Cl
InChIInChI=1S/C8H14F3N.ClH/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h7,12H,1-6H2;1H
InChIKeyWBMBKAGZJXMTNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,3,3-Trifluoropropyl)piperidine Hydrochloride (CAS 2098020-18-7) for Procurement: A Specialist Piperidine Building Block


4-(3,3,3-Trifluoropropyl)piperidine hydrochloride (CAS 2098020-18-7) is a fluorinated piperidine derivative with the molecular formula C₈H₁₅ClF₃N and a molecular weight of 217.66 g/mol, typically supplied as the hydrochloride salt with a purity of ≥95% . This compound belongs to a class of heterocyclic amines that are essential synthons in medicinal chemistry, where the piperidine ring is the most common heterocyclic subunit among FDA-approved drugs [1]. The presence of the 3,3,3-trifluoropropyl substituent at the 4-position of the piperidine ring introduces distinct physicochemical properties compared to non-fluorinated alkyl analogs, making this compound a strategic choice for structure-activity relationship (SAR) studies and lead optimization campaigns.

4-(3,3,3-Trifluoropropyl)piperidine Hydrochloride Procurement: Why Analogue Substitution Introduces Uncontrolled Risk


Simple alkyl-substituted piperidines cannot reliably substitute for 4-(3,3,3-trifluoropropyl)piperidine hydrochloride due to substantial differences in metabolic stability, lipophilicity, and electronic effects that directly impact drug-like properties. The trifluoropropyl group functions as a metabolic blocker, a critical design feature that prevents oxidative degradation of the alkyl chain , whereas non-fluorinated analogs like 4-propylpiperidine are susceptible to rapid biotransformation. Moreover, the electron-withdrawing nature of the CF₃ group alters the basicity (pKa) of the piperidine nitrogen, which can significantly modulate target binding affinity in a receptor-dependent manner [1]. Substituting with an in-class compound lacking these precise fluorine-mediated effects introduces uncontrolled variability in pharmacokinetic and pharmacodynamic outcomes, undermining reproducibility in drug discovery workflows.

4-(3,3,3-Trifluoropropyl)piperidine Hydrochloride Quantitative Differentiation Evidence for Scientific Procurement


Metabolic Stability Advantage: Trifluoropropyl Piperidine vs. Non-Fluorinated Alkyl Piperidine

The incorporation of a trifluoropropyl group on the piperidine scaffold introduces a metabolic blocking effect that protects the alkyl chain from oxidative degradation. In contrast, non-fluorinated alkyl-piperidines are subject to oxidative metabolism as a primary failure mode in vivo . While direct comparative half-life or intrinsic clearance data for 4-(3,3,3-trifluoropropyl)piperidine hydrochloride versus 4-propylpiperidine are not publicly available, the metabolic blocking effect of the CF₃ group is a well-established principle in medicinal chemistry for this compound class .

Metabolic Stability Drug Metabolism Pharmacokinetics

5-HT₄ Receptor Binding Affinity and Selectivity: 4-(3,3,3-Trifluoropropyl)piperidine Derivatives Maintain Target Profile

In a systematic study of fluorinated 5-HT₄R antagonists, the 3,3,3-trifluoropropyl derivative (compound 6d) was shown to bind to the 5-HT₄ receptor while maintaining the pharmacological profile and selectivity toward other 5-HT receptor subtypes [1]. This indicates that introducing the trifluoropropyl group does not disrupt target engagement or selectivity compared to non-fluorinated analogs in this series [1].

5-HT₄ Receptor Binding Affinity Selectivity CNS Drug Discovery

Lipophilicity (LogP) Differentiation: 4-(3,3,3-Trifluoropropyl)piperidine vs. 4-Propylpiperidine

The trifluoropropyl substituent substantially increases lipophilicity compared to a non-fluorinated propyl chain. While experimental LogP for 4-(3,3,3-trifluoropropyl)piperidine hydrochloride is not widely reported, the related base form (4-(3,3,3-trifluoropropyl)piperidine) has a calculated LogP of approximately 2.95 [1]. In contrast, 4-propylpiperidine exhibits a significantly lower calculated LogP of 2.11 [2], representing an increase of approximately 0.84 log units for the fluorinated analog.

Lipophilicity LogP Physicochemical Properties ADME

PI3Kδ Inhibition: Potency Data for Trifluoropropyl Piperidine-Containing Scaffolds

Compounds containing a 4-(3,3,3-trifluoropropyl)piperidine moiety have been evaluated for PI3Kδ inhibition. A representative compound from this chemical series demonstrated an IC₅₀ of 102 nM against human PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1]. In a biochemical competitive fluorescence polarization assay, a related compound exhibited an IC₅₀ of 2.30 nM against PI3Kδ [1]. These data establish the scaffold's potential for sub-micromolar to nanomolar kinase inhibition, though direct comparator data for non-fluorinated analogs in the same assay are not available in this source.

PI3Kδ Kinase Inhibition Immunology Oncology

Basicity (pKa) Modulation: Trifluoropropyl vs. Non-Fluorinated Alkyl Substituents

The electron-withdrawing trifluoropropyl group reduces the basicity of the piperidine nitrogen compared to non-fluorinated alkyl substituents. For a related fluorinated piperidine scaffold, the calculated pKa of the piperidine nitrogen was reported as 8.50 [1]. In the context of 5-HT₄R antagonists, decreased basicity was shown to correlate with decreased binding affinity in that specific series [2], demonstrating that the trifluoropropyl group can be used to deliberately tune target engagement.

pKa Basicity Electronic Effects SAR

Solubility Advantage: Hydrochloride Salt Form Enables Direct Use in Aqueous Assays

4-(3,3,3-Trifluoropropyl)piperidine hydrochloride (CAS 2098020-18-7) is supplied as the hydrochloride salt, which confers significantly improved aqueous solubility and handling properties compared to the free base form (CAS 1547060-96-7) . The hydrochloride salt form is essential for direct use in biological buffers and cell-based assays without additional solubilization steps or pH adjustment.

Solubility Salt Form Formulation Assay Compatibility

Optimal Procurement and Research Applications for 4-(3,3,3-Trifluoropropyl)piperidine Hydrochloride


Lead Optimization in CNS Drug Discovery Requiring Enhanced Metabolic Stability

Use 4-(3,3,3-trifluoropropyl)piperidine hydrochloride as a building block for CNS-targeted small molecules where oxidative metabolism of alkyl chains is a known liability. The trifluoropropyl group provides a metabolic blocking effect while increasing lipophilicity (ΔLogP ≈ +0.84 vs. propyl analog) [1] to support blood-brain barrier penetration. The hydrochloride salt form ensures compatibility with aqueous biological assays .

Structure-Activity Relationship (SAR) Studies for 5-HT₄ Receptor Modulators

Incorporate this compound into SAR campaigns for 5-HT₄ receptor antagonists or agonists. Published data confirm that 3,3,3-trifluoropropyl derivatives bind to 5-HT₄R while maintaining selectivity over other 5-HT receptor subtypes . The reduced basicity (pKa ≈ 8.50 vs. ~11 for unsubstituted piperidine) [1] can be exploited to modulate binding kinetics and off-target profiles.

PI3Kδ Inhibitor Development for Immunology and Oncology Programs

Use this piperidine scaffold in medicinal chemistry campaigns targeting PI3Kδ for autoimmune or oncology indications. Compounds containing the 4-(3,3,3-trifluoropropyl)piperidine moiety have demonstrated nanomolar cellular IC₅₀ (102 nM) and biochemical IC₅₀ (2.30 nM) against PI3Kδ , validating the scaffold's utility in kinase inhibitor design.

Pharmacokinetic Property Tuning Through Basicity Modulation

Leverage the electron-withdrawing trifluoropropyl group to deliberately reduce piperidine nitrogen basicity by approximately 2.5-3.0 pKa units compared to non-fluorinated alkyl analogs . This reduction can mitigate hERG channel blockade risk and decrease lysosomal trapping, making this compound a strategic choice for programs where cardiovascular safety margins are a concern [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.